N-Benzyl-N-ethylaniline

Description

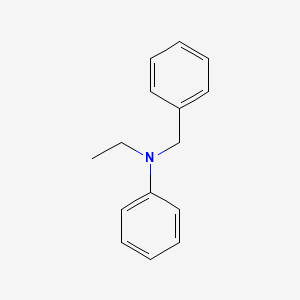

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCJVZRHXPCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025315 | |

| Record name | N-Ethyl-N-phenyl benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-N-benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03 | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129 | |

| Record name | N-Ethyl-N-benzylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS | |

CAS No. |

92-59-1 | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylbenzylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-benzylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-phenyl benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLBENZYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E1613V4RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93 to 97 °F (NTP, 1992), 34 °C, -30 °C | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ETHYL-N-BENZYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N-Benzyl-N-ethylaniline chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethylaniline, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a tertiary amine that appears as a colorless to light yellow or amber oily liquid.[1][2][3] It is recognized for its utility as an intermediate in the synthesis of dyes and other organic compounds.[1][4]

Structure:

The molecular structure consists of an ethyl group and a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule.

Physicochemical Data:

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 211.30 g/mol | [2][6] |

| Melting Point | 34-36 °C | [8][9][10] |

| Boiling Point | 163-164 °C @ 6 mmHg 285 °C | [1][8] [9] |

| Density | 1.029 g/mL at 25 °C | [1][10][11] |

| Refractive Index | 1.595 at 20 °C 1.5938 at 23 °C | [1][8] [2] |

| Flash Point | > 230 °F (> 110 °C) | [1][9][11] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 22 °C) | [1][2][10][11] |

| Log P (Octanol/Water) | 4.382 | [5] |

| Vapor Pressure | 0.013 Pa at 20 °C | [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Synthesis from N-Ethylaniline and Benzyl Alcohol

This method involves the condensation reaction between N-ethylaniline and benzyl alcohol, facilitated by a phosphite (B83602) catalyst.

-

Materials :

-

N-ethylaniline (182 parts)

-

Benzyl alcohol (170 parts)

-

Triphenyl phosphite (10 parts)

-

-

Procedure :

-

Combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a suitable reaction vessel with stirring.[12][13]

-

Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.[12][13]

-

Continue to heat the mixture, raising the internal temperature to 210 °C over a period of 8 hours.[12][13]

-

During this time, collect the water that distills off (approximately 25 parts). The condensation is complete when water evolution ceases.[12][13]

-

After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.[12][13]

-

The final product, this compound, is then purified by vacuum distillation, collecting the fraction boiling at 140-144 °C / 5 mmHg.[12] This procedure yields approximately 276 parts of the product (87% of theoretical yield).[12][13]

-

Protocol 2: Synthesis from N-Ethylaniline and Benzyl Chloride

This protocol describes the alkylation of N-ethylaniline with benzyl chloride, often carried out in the presence of a base.

-

Materials :

-

N-ethylaniline

-

Benzyl chloride

-

Aqueous caustic soda (Sodium Hydroxide (B78521) solution) or Sodium Carbonate[9][14]

-

-

Procedure using Sodium Carbonate :

-

To a reaction vessel, add 750 parts by weight of sodium carbonate to a suitable amount of water.[14]

-

Add 1400 parts by weight of N-ethylaniline and a phase-transfer catalyst (e.g., 38 parts of N,N-dimethyl-C₁₂-C₁₄-alkylamine).[14]

-

Heat the stirred mixture to 80 °C.[14]

-

Slowly add 1496 parts by weight of benzyl chloride, maintaining the reaction temperature between 94-96 °C by cooling as necessary due to the exothermic nature of the reaction.[14]

-

After the addition is complete, continue stirring at this temperature for 12 hours.[14]

-

Cool the reaction mixture and add water to dissolve the inorganic salts. Allow the phases to separate.[14]

-

The upper organic phase, consisting of crude this compound, can be separated for further purification if required.[14]

-

An alternative approach involves reacting N-ethylaniline with benzyl chloride for 10 hours, followed by heating at 100 °C for 12 hours. The mixture is then washed with sodium hydroxide solution and purified by vacuum distillation.[9]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for this compound from N-ethylaniline and benzyl alcohol, as detailed in Protocol 1.

Caption: Synthesis workflow of this compound.

References

- 1. This compound | 92-59-1 [chemicalbook.com]

- 2. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. China CAS NO.92-59-1 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 10. This compound, CasNo.92-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 11. chembk.com [chembk.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Constants of N-Benzyl-N-ethylaniline (CAS 92-59-1)

This guide provides a comprehensive overview of the core physical constants of N-Benzyl-N-ethylaniline, a tertiary amine with significant applications in the synthesis of dyes and other fine chemicals.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines key physical data, details generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of chemical compounds.

Chemical Identity

-

Chemical Name: this compound[4]

-

CAS Number: 92-59-1[4]

-

Synonyms: N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline, Benzylethylphenylamine[1][4]

Physical and Chemical Properties

This compound typically presents as a colorless to light yellow or amber oily liquid that may darken upon exposure to light or air.[6][7][8] It is characterized as a combustible liquid, stable under normal conditions, but incompatible with strong oxidizing agents and acids.[9][10]

Data Presentation: Summary of Physical Constants

The following table summarizes the key quantitative physical data for this compound.

| Physical Constant | Value | Source(s) |

| Melting Point | 34-36 °C (93-97 °F) | [4][6][11][12] |

| Boiling Point | 285-287 °C at 710-760 mmHg 163-164 °C at 6 mmHg | [3][6][9][11] |

| Density | 1.02 - 1.029 g/mL at 25 °C | [3][4][9][10][11] |

| Specific Gravity | 1.020 1.033 - 1.034 at 20°/20°C | [5][8] |

| Refractive Index (n20/D) | 1.594 - 1.596 | [4][9][10][11][13] |

| Flash Point | >110 °C (>230 °F) | [1][5][10][12] |

| Vapor Pressure | 129 Pa (0.97 mmHg) at 20 °C | [6][11] |

| Water Solubility | <0.1 g/100 mL at 22 °C (Practically Insoluble) | [6][9][10][13] |

| Solubility in Organics | Soluble in ethanol (B145695) and other common organic solvents. | [2][6] |

Experimental Protocols for Determination of Physical Constants

While specific experimental reports for this compound are not detailed in the provided literature, the following represents standard laboratory methodologies for determining the key physical constants listed above.

3.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, which has a low melting point, the sample may need to be cooled to solidify before measurement.

3.2. Boiling Point Determination

The boiling point can be determined by distillation or the Siwoloboff method for small quantities.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle. For reduced pressure measurements, a vacuum pump and manometer are required.

-

Procedure (Distillation): The liquid is placed in the distillation flask with boiling chips. The apparatus is assembled, and cooling water is circulated through the condenser. The liquid is heated until it boils, and the vapor condenses on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point. For vacuum distillation, the system is evacuated to the desired pressure (e.g., 6 mmHg) before heating.[3][4][9]

3.3. Density Measurement

A pycnometer or a digital density meter is typically used for accurate density measurement of liquids.

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is filled with distilled water and placed in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted, and it is weighed again.

-

The pycnometer is dried and filled with this compound, equilibrated at the same temperature, and weighed.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the mass and known density of water).

-

3.4. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Apparatus: A calibrated Abbé refractometer with a light source (often a sodium D-line lamp, 589 nm) and a constant temperature circulating bath.

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C). The light source is activated, and the control knobs are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the physical and chemical characterization of a known compound like this compound.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

- 1. nbinno.com [nbinno.com]

- 2. News - this compound CAS 92-59-1 Used as dye intermediate [jsbeleya.com]

- 3. News - this compound CAS 92-59-1 [jsbeleya.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Industrial Solvents & Chemicals was founded by a group of businessmen having long standing experience in chemicals and pharmaceuticals [iscpl.com]

- 9. This compound | 92-59-1 [chemicalbook.com]

- 10. This compound, CasNo.92-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. China CAS NO.92-59-1 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 13. chembk.com [chembk.com]

Spectroscopic Analysis of N-Benzyl-N-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzyl-N-ethylaniline, a tertiary amine with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.26 - 7.15 | m | Aromatic protons (C₆H₅-CH₂) |

| 7.18 | t | Aromatic protons (meta-C₆H₅-N) |

| 6.66 | t | Aromatic proton (para-C₆H₅-N) |

| 6.64 | d | Aromatic protons (ortho-C₆H₅-N) |

| 4.46 | s | Methylene protons (-CH₂-Ph) |

| 3.42 | q | Methylene protons (-CH₂-CH₃) |

| 1.16 | t | Methyl protons (-CH₃) |

Solvent: CDCl₃. Instrument frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data

A representative set of ¹³C NMR data is available, aiding in the structural confirmation of this compound.[2]

Table 3: Infrared (IR) Spectroscopy Data

Key IR absorption bands provide insights into the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3050 - 3020 | C-H stretch (aromatic) |

| 2970 - 2850 | C-H stretch (aliphatic) |

| 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| 1350 | C-N stretch (aromatic amine) |

| 740, 695 | C-H bend (out-of-plane, monosubstituted and disubstituted benzene) |

Note: Specific peak values can be found on spectral databases. The data presented here are characteristic ranges.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 211 | Molecular ion [M]⁺ |

| 196 | [M - CH₃]⁺ |

| 120 | [M - C₇H₇]⁺ (loss of benzyl (B1604629) group) |

| 91 | [C₇H₇]⁺ (benzyl cation/tropylium ion) - Often the base peak. |

Ionization method: Electron Impact (EI).[3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]

-

Deuterated chloroform (B151607) (CDCl₃)[6]

-

NMR tube (5 mm diameter)[5]

-

Pasteur pipette and glass wool[5]

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.[6]

-

To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard broadband proton-decoupled pulse sequence.

-

Set the acquisition parameters. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[7] A longer relaxation delay may also be necessary for quaternary carbons.

-

Acquire and process the data as described for the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at approximately 77.16 ppm.[8]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Thin Film on a Salt Plate

Materials:

-

This compound (a few drops)

-

Salt plates (e.g., NaCl or KBr), clean and dry

-

Volatile solvent (e.g., dichloromethane (B109758) or acetone)[9]

-

Pasteur pipette

Procedure:

-

Sample Preparation:

-

If the sample is a liquid, place one to two drops directly onto one salt plate.[10]

-

If the sample is a solid or very viscous, dissolve a small amount in a few drops of a volatile solvent.[9]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Place the second salt plate on top and gently rotate to spread the sample evenly.

-

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injecting the solution into a gas chromatograph (GC-MS) for prior separation.[11]

-

-

Ionization:

-

Mass Analysis:

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation of this compound

This diagram illustrates a likely fragmentation pathway for this compound under electron impact ionization.

Caption: Plausible MS fragmentation pathway.

References

- 1. This compound(92-59-1) 1H NMR [m.chemicalbook.com]

- 2. This compound(92-59-1) 13C NMR spectrum [chemicalbook.com]

- 3. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(92-59-1) MS [m.chemicalbook.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of N-Benzyl-N-ethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-N-ethylaniline, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, presents available qualitative and semi-quantitative data, and details a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for laboratory work, process development, and formulation design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 92-59-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₇N | [1][2][3][4] |

| Molecular Weight | 211.31 g/mol | [3][4] |

| Appearance | Colorless to light yellow oily liquid | [2][3] |

| Melting Point | 34-36 °C | [1][2] |

| Boiling Point | 163-164 °C at 6 mmHg | [1][2] |

| Density | 1.029 g/mL at 25 °C | [1][2] |

| Water Solubility | <0.1 g/100 mL at 22 °C (practically insoluble) | [1][2][3] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a tertiary amine with both nonpolar and moderately polar characteristics. Its molecular structure, featuring two phenyl rings and an ethyl group, contributes to its significant nonpolar character. The nitrogen atom introduces a degree of polarity. Consequently, it is expected to be readily soluble in nonpolar and moderately polar organic solvents, and poorly soluble in highly polar solvents like water.

Solubility of this compound in Organic Solvents

Available Solubility Data

| Solvent | Solubility | Reference |

| Alcohol (unspecified) | Soluble (1 mL in 5.5 mL) | [1][2][3] |

| Ethanol | Soluble | [5] |

| Ether | Soluble | [3] |

| "Usual organic solvents" | Soluble | [3] |

Qualitative Solubility Assessment

Based on the chemical structure of this compound and the "like dissolves like" principle, a qualitative assessment of its expected solubility in a range of common organic solvents is provided below. It should be noted that this is a theoretical estimation and should be confirmed by experimental determination.

| Solvent | Solvent Polarity | Expected Solubility |

| n-Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Nonpolar | High |

| Chloroform | Nonpolar | High |

| Dichloromethane | Moderately Polar | High |

| Ethyl Acetate | Moderately Polar | High |

| Acetone | Polar Aprotic | Moderate to High |

| Ethanol | Polar Protic | Moderate to High |

| Methanol | Polar Protic | Moderate |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |

Experimental Protocol for the Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The excess solute should be clearly visible as a separate phase.

-

Place the sealed flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the weight of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Synthesis of N-Benzyl-N-ethylaniline from N-ethylaniline: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis mechanisms for producing N-Benzyl-N-ethylaniline, a significant intermediate in the dye and organic synthesis industries. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows through diagrams for clarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a tertiary amine widely used as an intermediate in the synthesis of various dyes, including Acid Orange 50 and other blue and green colorants.[1] Its synthesis from N-ethylaniline is a fundamental reaction in industrial organic chemistry. The primary methods for this conversion involve the direct N-alkylation of N-ethylaniline with a benzylating agent, such as benzyl (B1604629) alcohol or benzyl chloride, or through a reductive amination pathway. The choice of synthetic route often depends on factors such as cost, availability of reagents, desired purity, and scalability.

Synthesis Mechanisms and Protocols

This section outlines the most common methods for the synthesis of this compound from N-ethylaniline, providing detailed experimental procedures and quantitative data.

Direct N-Benzylation with Benzyl Alcohol

This method involves the direct reaction of N-ethylaniline with benzyl alcohol, typically in the presence of a phosphite (B83602) catalyst, to form the desired product with the elimination of water.[2][3]

Reaction Mechanism:

The reaction proceeds via the activation of the benzyl alcohol by the triphenyl phosphite, followed by a nucleophilic attack by the nitrogen atom of N-ethylaniline. The resulting intermediate then eliminates water to yield this compound.

Caption: Reaction mechanism of N-benzylation with benzyl alcohol.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below.[2][3]

-

Mixing of Reactants: In a suitable reaction vessel, combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite while stirring.

-

Heating: Heat the mixture to an internal temperature of 184°C, at which point the elimination of water begins.

-

Reaction Progression: Continue heating the mixture to an internal temperature of 210°C over a period of 8 hours. During this time, approximately 25 parts of water will distill off.

-

Work-up: After the condensation reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol.

-

Purification: The final product, this compound, is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| N-ethylaniline | 182 parts | [2][3] |

| Benzyl alcohol | 170 parts | [2][3] |

| Triphenyl phosphite | 10 parts | [2][3] |

| Reaction Conditions | ||

| Initial Temperature | 184°C | [2][3] |

| Final Temperature | 210°C | [2][3] |

| Reaction Time | 8 hours | [2][3] |

| Product Information | ||

| Yield | 87% of theory | [2][3] |

| Boiling Point | 140 - 144°C at 5 mm Hg | [2][3] |

| Amount of Product | 276 parts | [2][3] |

Direct N-Benzylation with Benzyl Chloride

This approach utilizes benzyl chloride as the benzylating agent in the presence of a base and a phase-transfer catalyst. This method is advantageous as it can often be carried out at lower temperatures compared to the benzyl alcohol route.[4]

Reaction Mechanism:

The reaction is a nucleophilic substitution where the nitrogen of N-ethylaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The base neutralizes the hydrochloric acid formed during the reaction. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.

Caption: Reaction mechanism of N-benzylation with benzyl chloride.

Experimental Protocol:

The following is a representative experimental procedure for this synthesis.[4]

-

Initial Setup: In a stirred reactor, add 750 parts by weight of sodium carbonate.

-

Addition of Reactants: Add 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C12-C14-alkylamine (phase-transfer catalyst).

-

Heating: Heat the mixture to 80°C with stirring.

-

Addition of Benzyl Chloride: Slowly add 1496 parts by weight of benzyl chloride at a rate that maintains the reaction temperature between 94°C and 96°C, using cooling if necessary.

-

Reaction Completion: After the addition is complete, continue stirring for 12 hours at this temperature.

-

Quenching and Phase Separation: Add 500 parts by weight of water and cool the mixture to 30°C. Stop stirring and allow the phases to separate for 1 hour.

-

Isolation: The upper organic phase contains the product. The bottom aqueous phase can be removed.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| N-ethylaniline | 1400 parts by weight | [4] |

| Benzyl chloride | 1496 parts by weight | [4] |

| Sodium carbonate | 750 parts by weight | [4] |

| N,N-dimethyl-C12-C14-alkylamine | 38 parts by weight | [4] |

| Reaction Conditions | ||

| Initial Temperature | 80°C | [4] |

| Reaction Temperature | 94 - 96°C | [4] |

| Reaction Time | 12 hours (post-addition) | [4] |

| Product Information | ||

| Purity of Crude Product | 96 wt % | [4] |

Reductive Amination

Reductive amination offers an alternative pathway to this compound. This two-step, one-pot process involves the initial formation of an iminium ion from N-ethylaniline and benzaldehyde (B42025), which is then reduced in situ to the final product.

Reaction Mechanism:

The reaction begins with the nucleophilic attack of N-ethylaniline on the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium borohydride, then reduces the iminium ion to the tertiary amine.

Caption: Reaction mechanism of reductive amination.

Experimental Workflow:

While a specific protocol for this compound via this route was not detailed in the provided context, a general experimental workflow can be outlined based on standard reductive amination procedures.

Caption: General experimental workflow for reductive amination.

Conclusion

The synthesis of this compound from N-ethylaniline can be effectively achieved through several synthetic routes. The direct N-benzylation with either benzyl alcohol or benzyl chloride are well-established methods with high yields, suitable for industrial-scale production. Reductive amination presents a milder alternative, often with high selectivity and the use of less harsh reagents. The selection of the optimal synthesis strategy will depend on specific laboratory or industrial constraints, including cost, safety, and available equipment. The detailed protocols and data presented in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to Alternative Synthesis Routes for N-Benzyl-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for N-Benzyl-N-ethylaniline, a key intermediate in the chemical and pharmaceutical industries. The document details various synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application and process development.

N-Alkylation of N-ethylaniline with Benzyl (B1604629) Alcohol

This method represents a direct and efficient approach for the synthesis of this compound, utilizing readily available starting materials. The reaction proceeds via a condensation reaction, with the removal of water driving the equilibrium towards the product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 87% | [1][2] |

| Starting Materials | N-ethylaniline, Benzyl alcohol | [1][2] |

| Catalyst/Reagent | Triphenyl phosphite (B83602) | [1][2] |

| Reaction Temperature | 184°C to 210°C | [1][2] |

| Reaction Time | 8 hours | [1][2] |

| Purification | Distillation | [1][2] |

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a distillation apparatus, combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite.[1][2]

-

Reaction Execution: While stirring, heat the mixture to an internal temperature of 184°C. At this temperature, the elimination of water will commence.[1][2]

-

Continue to heat the mixture to an internal temperature of 210°C over a period of 8 hours. During this time, approximately 25 parts of water will be distilled off, indicating the completion of the condensation reaction.[1][2]

-

Work-up and Purification: After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol.[1][2]

-

The desired product, this compound, is then purified by vacuum distillation. The product will distill at a boiling point of 140-144°C at 5 mm Hg.[1][2] This procedure yields approximately 276 parts of this compound, corresponding to a yield of 87% of the theoretical maximum.[1][2]

Synthesis Pathway

N-Alkylation of N-ethylaniline with Benzyl Chloride

A classic and robust method for the synthesis of this compound involves the reaction of N-ethylaniline with benzyl chloride in the presence of a base and a phase-transfer catalyst. This method is known for its high product purity.

Quantitative Data

| Parameter | Value | Reference |

| Purity | >99 wt% | [3] |

| Starting Materials | N-ethylaniline, Benzyl chloride | [3] |

| Catalyst/Reagent | N,N-dimethyl-C₁₂-C₁₄-alkylamine (Phase-transfer catalyst), Sodium carbonate (Base) | [3] |

| Reaction Temperature | 90°C to 110°C | [3] |

| Reaction Time | 10 hours at 95°C, then 14 hours at 110°C | [3] |

| Purification | Phase separation | [3] |

Experimental Protocol

-

Reaction Setup: In a stirred apparatus, place 1400 parts by weight of N-ethylaniline and 38 parts by weight of N,N-dimethyl-C₁₂-C₁₄-alkylamine.[3]

-

Add 750 parts by weight of sodium carbonate with stirring.[3]

-

Reaction Execution: Heat the mixture to 90°C.[3]

-

Slowly add 1496 parts by weight of benzyl chloride, ensuring the temperature remains at approximately 95°C.[3]

-

Continue stirring for 10 hours at 95°C, followed by 14 hours at 110°C.[3]

-

Work-up and Purification: Allow the reaction mixture to flow into 2500 parts by weight of water.[3]

-

Separate the organic and aqueous phases. The resulting organic phase consists of more than 99 wt% this compound.[3]

Synthesis Pathway

Reductive Amination of Benzaldehyde (B42025) with N-ethylaniline

Reductive amination provides a versatile one-pot or two-step approach to this compound. This method involves the formation of an intermediate imine from N-ethylaniline and benzaldehyde, which is then reduced to the final product. While a specific protocol for this compound is not extensively detailed in the cited literature, the following protocol is adapted from the highly analogous synthesis of N-benzylaniline.

Quantitative Data (for N-benzylaniline synthesis)

| Parameter | Value | Reference |

| Yield | 92% | [4] |

| Starting Materials | Benzaldehyde, Aniline (N-ethylaniline for target molecule) | [4] |

| Catalyst/Reagent | Sodium borohydride (B1222165) (NaBH₄), Benzoic acid | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Reaction Conditions | Reflux | [4] |

| Reaction Time | 60 minutes | [4] |

| Purification | Column chromatography | [4] |

Experimental Protocol (Adapted for this compound)

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of benzaldehyde (1 mmol), N-ethylaniline (1 mmol), and benzoic acid (1 mmol) in THF (5 mL).[4]

-

Reaction Execution: Add sodium borohydride (1 mmol) to the reaction mixture and stir under reflux conditions.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 60-120 minutes.[4]

-

Work-up and Purification: Upon completion, filter the reaction mixture.[4]

-

Evaporate the solvent and purify the crude product by silica (B1680970) gel column chromatography to afford this compound.[4]

Synthesis Pathway

Buchwald-Hartwig Amination

General Experimental Workflow

A typical Buchwald-Hartwig amination protocol involves the following steps:

-

Reaction Setup: An oven-dried reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), a base (e.g., NaOtBu, Cs₂CO₃), N-ethylaniline, and the benzyl electrophile.[2]

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas, such as argon or nitrogen.[7]

-

Solvent Addition: Anhydrous aprotic solvent (e.g., toluene, dioxane) is added.[2]

-

Reaction Execution: The reaction mixture is heated to the appropriate temperature (typically 80-110°C) and stirred for the required duration.[2]

-

Work-up and Purification: The reaction is cooled, diluted with a suitable solvent, and filtered. The product is then isolated and purified, typically by column chromatography.[7]

Conceptual Logical Relationship

This guide offers a comparative overview of several key synthetic strategies for this compound. The choice of the most suitable method will depend on factors such as substrate availability, desired purity, scalability, and the availability of specific catalysts and reagents. The provided protocols and data serve as a valuable resource for the practical implementation of these synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

The Dual Reactivity of N-Benzyl-N-ethylaniline: A Technical Guide to its Behavior in the Presence of Strong Acids and Bases

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of N-Benzyl-N-ethylaniline (CAS No. 92-59-1), a key intermediate in the synthesis of various dyes and a valuable building block in organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its interactions with strong acids and bases, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity Profile

This compound is a tertiary amine characterized by the presence of a nitrogen atom connected to a benzyl (B1604629) group, an ethyl group, and a phenyl group.[3] This structure confers a dual reactivity: the lone pair of electrons on the nitrogen atom imparts basic properties, while the benzylic protons exhibit a degree of acidity that can be exploited by very strong bases.[4][5]

The molecule is stable under normal conditions but is incompatible with strong oxidizing agents.[6][7] It is a colorless to light yellow oily liquid, insoluble in water, and soluble in organic solvents like alcohol.[3][6]

Quantitative Data Summary

The following table summarizes key quantitative data pertinent to the reactivity of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | [3] |

| Molecular Weight | 211.31 g/mol | [8] |

| Predicted pKa (Conjugate Acid) | 5.24 ± 0.50 | [6] |

| Melting Point | 34-36 °C | [6] |

| Boiling Point | 163-164 °C @ 6 mmHg | [6] |

Reactivity with Strong Acids

As a tertiary amine, the most prominent reaction of this compound with strong acids is the protonation of the nitrogen atom's lone pair of electrons. This acid-base neutralization reaction is exothermic and results in the formation of the corresponding N-benzyl-N-ethylanilinium salt.[3][6]

The general reaction is as follows:

C₆H₅CH₂N(C₂H₅)C₆H₅ + HX → [C₆H₅CH₂N(H)(C₂H₅)C₆H₅]⁺X⁻

Where HX represents a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

This protonation significantly alters the physical properties of the molecule, most notably increasing its water solubility.[5] This property is often utilized in purification processes to separate amines from non-basic organic compounds.[5]

Experimental Protocol: Synthesis of N-Benzyl-N-ethylanilinium Chloride

This protocol describes a general procedure for the preparation of N-Benzyl-N-ethylanilinium chloride.

Materials:

-

This compound

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or a solution in diethyl ether)

-

Round-bottom flask

-

Stirring apparatus

-

Gas inlet tube (if using gaseous HCl)

-

Drying tube

Procedure:

-

Dissolve a known quantity of this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with continuous stirring. Alternatively, add a solution of HCl in diethyl ether dropwise.

-

A white precipitate of N-Benzyl-N-ethylanilinium chloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield the purified N-Benzyl-N-ethylanilinium chloride.

Characterization:

The resulting salt can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structure. In the ¹H NMR spectrum, a downfield shift of the protons adjacent to the nitrogen atom is expected upon protonation.

Reactivity with Strong Bases

This compound is generally stable in the presence of common inorganic bases such as sodium hydroxide (B78521) (NaOH). Its synthesis often involves washing with a caustic solution to remove acidic impurities.[3]

However, with exceptionally strong bases, particularly organometallic reagents like n-butyllithium (n-BuLi), deprotonation can occur. The most acidic protons in this compound, after the potential for N-deprotonation which is highly unlikely for a tertiary amine, are the benzylic protons. The acidity of these protons is enhanced by the ability of the adjacent phenyl ring to stabilize the resulting negative charge through resonance.[4]

The reaction with n-butyllithium is expected to proceed via the formation of a benzylic carbanion. This lithiated intermediate is a potent nucleophile and can be used in subsequent reactions with various electrophiles to form new carbon-carbon bonds. The mechanism of such deprotonations is often complex, involving aggregates of n-BuLi (dimers, tetramers) and may be influenced by the solvent and additives like tetramethylethylenediamine (TMEDA).[9][10]

Experimental Protocol: Deprotonation with n-Butyllithium (Representative)

The following is a generalized protocol for the deprotonation of this compound with n-butyllithium, based on procedures for similar benzylic compounds. This reaction should be carried out under strictly anhydrous and inert conditions.

Materials:

-

This compound, freshly distilled

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (solution in hexanes)

-

Schlenk flask or similar apparatus for inert atmosphere reactions

-

Syringes for liquid transfer

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere (argon or nitrogen).

-

Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled this compound to the cold THF via syringe.

-

Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C. The reaction is often accompanied by a color change.

-

Stir the reaction mixture at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete deprotonation.

-

The resulting solution containing the lithiated this compound can then be treated with an appropriate electrophile (e.g., an alkyl halide, carbonyl compound, or silyl (B83357) chloride) to form a new derivative.[11]

-

After the addition of the electrophile, the reaction is typically allowed to warm to room temperature slowly and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core reactivity of this compound with strong acids and bases.

Caption: Protonation of this compound with a strong acid.

Caption: Deprotonation of this compound with n-BuLi and subsequent reaction.

Conclusion

This compound exhibits a predictable reactivity profile towards strong acids, readily forming ammonium salts. Its reaction with strong bases is more nuanced, being generally unreactive towards common hydroxides but susceptible to deprotonation at the benzylic position by potent organometallic bases like n-butyllithium. This latter reactivity opens avenues for further functionalization, making it a versatile intermediate in organic synthesis. The protocols and data presented herein provide a foundational guide for professionals working with this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 6. This compound | 92-59-1 [chemicalbook.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 10. N-Butyllithium [chemeurope.com]

- 11. mdpi.com [mdpi.com]